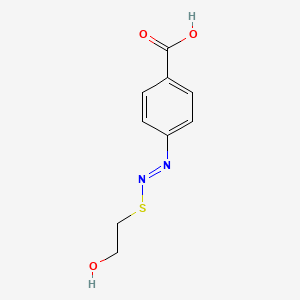

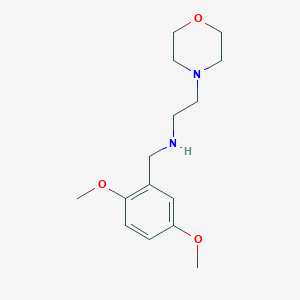

![molecular formula C10H13N3O3 B1301353 N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide CAS No. 75129-75-8](/img/structure/B1301353.png)

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.229 Da . The IUPAC name for this compound is N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H16N4O3S/c1-8(17)14-9-3-5-10(6-4-9)19-7-11(18)15-16-12(20)13-2/h3-6H,7H2,1-2H3,(H,14,17)(H,15,18)(H2,13,16,20) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.22900 and an exact mass of 223.09600 . It has a LogP value of 1.17790, indicating its lipophilicity . The compound is recommended to be stored at refrigerated temperatures .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

“N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide” is used in the synthesis of heterocyclic compounds, specifically [1, 3, 4]oxadiazole-2-thione and triazole . These compounds are synthesized through a multistep reaction, with “N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide” being an intermediate product .

Antibacterial Applications

The synthesized compounds from “N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide” have shown inhibitory activity against certain bacterial species, such as Klebsiella pneumonia . This suggests potential applications in the development of new antibacterial agents .

In Silico Studies

In silico studies have been conducted on the compounds derived from “N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide”. These studies involve computer simulations to predict the behavior, response, and transport of these molecules in human metabolism . This can help in the development of new drugs and understanding their potential effects and side effects .

Pharmaceutical Testing

“N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide” and its derivatives are used for pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .

Propriétés

IUPAC Name |

N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(14)12-8-2-4-9(5-3-8)16-6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZKIIKNIOGTIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244168 |

Source

|

| Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide | |

CAS RN |

75129-75-8 |

Source

|

| Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75129-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the potential antimicrobial applications of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide?

A: Research indicates that N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide can be used to synthesize substituted tetrahydropyrimidines, some of which exhibit promising antimicrobial activity. Specifically, compound 4b, a substituted tetrahydropyrimidine derived from N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide, demonstrated good antitubercular activity against M. tuberculosis in comparison to standard treatments like isoniazid (INH) and streptomycin []. This suggests potential for further exploration of this compound and its derivatives in developing new antitubercular therapies.

Q2: How does N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide and its metal complexes affect the corrosion of mild steel in acidic environments?

A: Studies have shown that both N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide [HL] and its manganese(II) complex [Mn-HL] act as corrosion inhibitors for mild steel in dilute sulfuric acid solutions []. Electrochemical techniques revealed that the complex [Mn-HL] exhibits higher inhibition efficiency compared to the free ligand [HL]. Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis further confirmed the improved surface morphology of mild steel treated with [Mn-HL], transitioning from localized to more general corrosion, indicative of a protective film formation []. This suggests potential applications for this compound and its metal complexes in protecting mild steel against corrosion, particularly in acidic environments.

Q3: How does computational chemistry contribute to understanding the pharmaceutical potential of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide derivatives?

A: In silico QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict the drug-relevant properties of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide derivatives []. These studies analyzed properties such as hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), polar surface area (PSA), calculated logarithm of the partition coefficient (C Log P), drug score, and drug-likeness. The results indicated that these compounds possess favorable characteristics for potential drug development. This highlights the importance of computational approaches in guiding future research and drug discovery efforts related to N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

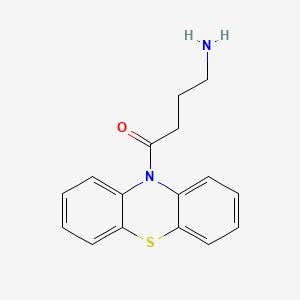

![4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde](/img/structure/B1301283.png)

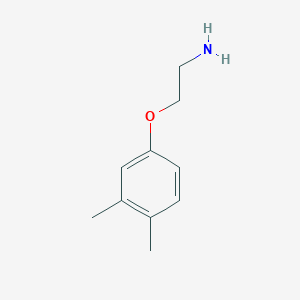

![4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol](/img/structure/B1301288.png)

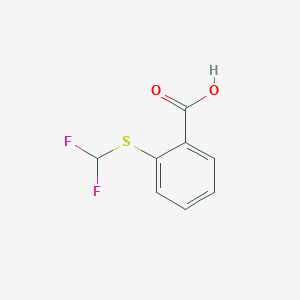

![4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301289.png)

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)